molecular formula C10H7FO2 B13685366 8-Fluoro-2-methyl-4H-chromen-4-one

8-Fluoro-2-methyl-4H-chromen-4-one

Cat. No.: B13685366
M. Wt: 178.16 g/mol
InChI Key: BSRGQMDXVLNMCM-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom at the 8th position and a methyl group at the 2nd position in the chromenone structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization under acidic conditions . Another approach involves the use of fluorinated benzaldehydes and methyl ketones under basic conditions to form the desired chromenone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 8-Fluoro-2,3-dihydro-4H-chromen-4-one
  • 8-Fluoro-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
  • 8-Methyl-2,3-dihydro-4H-chromen-4-one
  • 5,8-Dimethyl-2,3-dihydro-4H-chromen-4-one

Comparison: 8-Fluoro-2-methyl-4H-chromen-4-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to certain biological targets .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-2-methylchromen-4-one

InChI

InChI=1S/C10H7FO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3

InChI Key

BSRGQMDXVLNMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=CC=C2)F

Origin of Product

United States

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